molecular formula C8H11NO2 B1276995 ethyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-47-7

ethyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1276995
CAS RN: 3284-47-7
M. Wt: 153.18 g/mol
InChI Key: FGILMAYWLMWCQA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a derivative of pyrrole, a five-membered heterocyclic compound with a nitrogen atom. This particular derivative is characterized by the presence of an ethyl ester group at the 2-position and a methyl group at the 3-position of the pyrrole ring. Pyrrole derivatives are of significant interest due to their presence in various natural products and their utility in pharmaceuticals, dyes, and polymers.

Synthesis Analysis

The synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate and related compounds involves various strategies. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, showcasing a method that could potentially be adapted for the synthesis of ethyl 3-methyl-1H-pyrrole-2-carboxylate . Additionally, the reaction of ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate with conjugated dienes has been reported to afford cycloadducts, which could be a step in the synthesis of pyrrole derivatives .

Molecular Structure Analysis

The molecular structure of ethyl 3-methyl-1H-pyrrole-2-carboxylate can be studied using spectroscopic methods and quantum chemical calculations. For example, a related compound, ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been characterized by NMR, UV-Visible, FT-IR, and Mass spectroscopy, and its structure has been evaluated by DFT calculations . These techniques could be applied to ethyl 3-methyl-1H-pyrrole-2-carboxylate to determine its molecular conformation and electronic properties.

Chemical Reactions Analysis

Pyrrole derivatives undergo a variety of chemical reactions, which can be used to further modify the structure of ethyl 3-methyl-1H-pyrrole-2-carboxylate. For instance, the reaction of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate under acid-catalyzed dehydration conditions has been studied, which could provide insights into the reactivity of the carboxylate group in similar compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-methyl-1H-pyrrole-2-carboxylate can be inferred from related compounds. For example, the thermodynamic parameters of the formation of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggest that the reaction is exothermic and spontaneous at room temperature . The vibrational analysis and binding energy calculations of dimers formed by these compounds provide valuable information about their stability and intermolecular interactions .

Scientific Research Applications

  • Synthesis of Highly Functionalized Tetrahydropyridines : Research by Zhu, Lan, and Kwon (2003) in the Journal of the American Chemical Society showcased the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in annulation reactions. This process led to the creation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, illustrating the compound's role in synthesizing tetrahydropyridines with high regioselectivity and diastereoselectivities (Zhu et al., 2003).

  • Solvent-Free Synthesis Under Microwave Irradiation : Khajuria, Saini, and Kapoor (2013) in Tetrahedron Letters reported a solvent-free synthesis method for ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates using triethylphosphite and microwave irradiation. Their method emphasizes the compound's role in efficient, environmentally friendly synthesis processes (Khajuria, Saini, & Kapoor, 2013).

  • Development of Pyrrole-2-Carboxylic Acid Derivatives : A study by Law, Lai, Sammes, Katritzky, and Mak (1984) in the Journal of The Chemical Society-Perkin Transactions 1 introduced a new synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, utilizing 2H-azirines and enamines. This method underscores the compound's utility in synthesizing a variety of pyrrole derivatives (Law et al., 1984).

  • Cascade Michael-Reductive Cyclization Reaction : Research by Khajuria and Kapoor (2014) focused on a one-pot, solvent-free synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylate via a cascade Michael-reductive cyclization reaction. This study further highlights the versatility of ethyl 3-methyl-1H-pyrrole-2-carboxylate in synthesizing complex organic compounds (Khajuria & Kapoor, 2014).

  • Colorimetric Chemosensor for Metal Ions : Aysha, Mohamed, El-Sedik, and Youssef (2021) in Dyes and Pigments reported the synthesis of a new colorimetric chemosensor using a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye. This compound, based on pyrrole derivatives, demonstrated high sensitivity for detecting metal ions like Co2+, Zn2+, and Cu2+ (Aysha et al., 2021).

Safety And Hazards

When handling ethyl 3-methyl-1H-pyrrole-2-carboxylate, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It is also suggested to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGILMAYWLMWCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942036
Record name Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-methyl-1H-pyrrole-2-carboxylate

CAS RN

20032-32-0, 3284-47-7
Record name Ethyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methyl-1H-pyrrole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Pyrroline 83 (8.80 g, 28.48 mmol) was dissolved in THF (70 mL). DBU (9.78 mL, 65.50 mmol) was added dropwise and the resulting solution stirred under reflux overnight. The mixture was cooled to room temperature, diluted with ether and washed with 5% aq. HCl, 5% sodium bicarbonate solution and water. The organic layer was dried over sodium sulfate, filtered and evaporated under reduced pressure to give the crude solid 84 (4.30 g, 98%). 1H-NMR (400 MHz, CDCl3): δ 1.37 (t, 3H), 2.35 (s, 3H), 4.31 (q, 2H), 6.08 (d, 1H), 6.81 (d, 1H), 8.90 (s broad, 1H) ppm. 13C-NMR (100 MHz, CDCl3): δ □ 12.76, 14.53, 59.96, 112.58□, 119.35, 121.53, 127.96, 162.01 ppm. DEPT (100 MHz, CDCl3): CH3 carbons: 12.76, 14.53; CH2 carbons: 59.96; CH carbons: 112.58, 121.53 ppm. LC/MS: 90.74%, m/z=153.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
9.78 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

DBU (15.0 mL, 100 mmol) was added dropwise to a solution of ethyl 3-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]prolinate (15 g, 43 mmol) in THF (100 mL). The mixture was stirred overnight at RT. Diethyl ether (100 mL) and ice cold 5% HCl (100 mL) were added, the layers separated. The organic layer was washed again with washed with ice cold 5% HCl (100 mL) and water (50 mL) followed by saturated sodium bicarbonate (100 mL) and saturated NaCl (50 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated to afford ethyl 3-methyl-1H-pyrrole-2-carboxylate (5.6 g, 84%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.42 (br. s., 1H) 6.84 (t, 1H) 6.00 (t, 1H) 4.21 (q, 2H) 2.25 (s, 3H) 1.28 (t, 3 H). MS: m/z 153.9 (M+1).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
ethyl 3-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]prolinate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
BB Tu, DA Lightner - Journal of heterocyclic chemistry, 2003 - Wiley Online Library
… Ethyl 3,5-dimethyl4 - ethyl - 1H-pyrrole-2-carboxylate (9) [6] and ethyl 5-formyl-4ethyl - 3 - methyl - 1H-pyrrole-2-carboxylate (8) were synthesized according to literature procedures [8]. …
Number of citations: 17 onlinelibrary.wiley.com
F Niemevz, MS Vazquez, GY Buldain - Synthesis, 2008 - thieme-connect.com
… The 5-aryldipyrrolic unit was obtained by condensation of tert-butyl, ethyl, or benzyl 4-ethyl-3-methyl-1H-pyrrole-2-carboxylate with different aromatic aldehydes in the presence of 4-…
Number of citations: 3 www.thieme-connect.com
P Bobál, DA Lightner - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
An improved final step in the Barton‐Zard pyrrole synthesis uses inexpensive potassium carbonate as base in the coupling‐cyclization reaction of vic‐nitro‐acetates with isocyanides. In …
Number of citations: 24 onlinelibrary.wiley.com
PMG Sabido, DA Lightner - Monatshefte für Chemie-Chemical Monthly, 2014 - Springer
… To 5 g benzyl 5-acetoxymethyl-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate (19, 15.87 mmol) [24] in 110 cm 3 CH 2 Cl 2 , 22 g Montmorillonite K-10 clay was added, and the mixture was …
Number of citations: 8 link.springer.com
LZ Guseva, SG Pukhovskaya, AS Semeikin… - Russian Journal of …, 2009 - Springer
… A mixture of 1 g of diethyl 5,5-methylenebis(4ethyl-3-methyl-1H-pyrrole-2-carboxylate), 0.1 g of hydrazine sulfate, 1 g of potassium hydroxide, and 30 ml of ethylene glycol was heated to …
Number of citations: 6 link.springer.com
TD Lash - Journal of Porphyrins and Phthalocyanines, 1997 - Wiley Online Library
… 3,4-Diethyl-1H-pyrrole [54] and benzyl 5-acetoxymethyl-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate (2.56 g) in ethanol (30 ml) and acetic acid (2 ml) were refluxed under a nitrogen …
Number of citations: 107 onlinelibrary.wiley.com
JT Mayhugh, JE Niklas, MG Forbes… - Inorganic …, 2020 - ACS Publications
Derivatives of a novel pyrrole-containing Schiff base ligand system (called “pyrrophen”) are presented which feature substituted phenylene linkers (R 1 = R 2 = H (H 2 L 1 ); R 1 = R 2 = …
Number of citations: 15 pubs.acs.org
Z Li, S Xiao, Y Yang, C Chen, T Lu… - Journal of medicinal …, 2020 - ACS Publications
… A mixture of ethyl 3-methyl-1H-pyrrole-2-carboxylate (15.318 g, 100 mmol) and bromoacetaldehyde diethyl acetal (25.619 g, 130 mmol) in NMP (50 mL) was stirred at ambient …
Number of citations: 28 pubs.acs.org
MJ Palmer, X Deng, S Watts, G Krilov… - Journal of medicinal …, 2021 - ACS Publications
Dihydroorotate dehydrogenase (DHODH) has been clinically validated as a target for the development of new antimalarials. Experience with clinical candidate triazolopyrimidine …
Number of citations: 23 pubs.acs.org
T Yang, KH Wang, D Huang, P Li, Z Deng, Y Su, Y Hu - Tetrahedron, 2019 - Elsevier
An efficient and transition-metal-free method for the synthesis of the structurally diversified pyrroles is described. Various α,β-unsaturated ynones reacted with N-substituted ethyl glycine …
Number of citations: 9 www.sciencedirect.com

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